molecular formula C7H14O B096322 (1E)-1-ethoxy-3-methylbut-1-ene CAS No. 16969-18-9

(1E)-1-ethoxy-3-methylbut-1-ene

Cat. No.: B096322
CAS No.: 16969-18-9
M. Wt: 114.19 g/mol
InChI Key: KLKHJTPIDMZMBB-AATRIKPKSA-N
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Description

(1E)-1-Ethoxy-3-methylbut-1-ene is an organic compound with the molecular formula C7H14O It is an alkene with an ethoxy group attached to the first carbon and a methyl group attached to the third carbon of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-ethoxy-3-methylbut-1-ene can be achieved through several methods. One common approach involves the reaction of 3-methyl-1-butanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (1E)-1-Ethoxy-3-methylbut-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) as a base for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of 3-methylbutanal or 3-methylbutanoic acid.

    Reduction: Formation of 1-ethoxy-3-methylbutane.

    Substitution: Formation of various substituted butenes depending on the nucleophile used.

Scientific Research Applications

(1E)-1-Ethoxy-3-methylbut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-ethoxy-3-methylbut-1-ene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in oxidation reactions, the double bond and ethoxy group are key sites for interaction with oxidizing agents. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    (1E)-1-ethoxy-2-methylbut-1-ene: Similar structure but with the methyl group on the second carbon.

    (1E)-1-ethoxy-3-methylpent-1-ene: Similar structure but with an additional carbon in the chain.

Uniqueness: (1E)-1-Ethoxy-3-methylbut-1-ene is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This distinct structure makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

IUPAC Name

(E)-1-ethoxy-3-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-8-6-5-7(2)3/h5-7H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKHJTPIDMZMBB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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